2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine

Medicinal Chemistry Lipophilicity ADME

2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine (CAS 313528-18-6) is a privileged imidazo[1,2-a]pyridine scaffold featuring the 3,4-dimethylphenyl motif. This specific substitution enhances lipophilicity (predicted logP 3.77) and metabolic stability versus unsubstituted or alternative dimethyl isomers, making it ideal for fragment-based drug discovery (FBDD) and kinase inhibitor programs. Its low molecular weight (222.29 g/mol) and absence of labile halogens ensure robust, reliable performance in parallel synthesis and SAR studies. Available at ≥97% purity for consistent, reproducible results.

Molecular Formula C15H14N2
Molecular Weight 222.291
CAS No. 313528-18-6
Cat. No. B2466005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine
CAS313528-18-6
Molecular FormulaC15H14N2
Molecular Weight222.291
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CN3C=CC=CC3=N2)C
InChIInChI=1S/C15H14N2/c1-11-6-7-13(9-12(11)2)14-10-17-8-4-3-5-15(17)16-14/h3-10H,1-2H3
InChIKeyWZRSPCLHAIEWPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine (CAS 313528-18-6): Core Scaffold Profile for Procurement


2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine (CAS 313528-18-6) is a heterocyclic small molecule with the molecular formula C15H14N2 and a molecular weight of 222.29 g/mol . It belongs to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry known for its applications in kinase inhibition and other biological activities [1]. This compound serves primarily as a versatile synthetic intermediate and core scaffold for further functionalization in drug discovery programs [1].

Why Simple Substitution of 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine is Not Advisable


Direct substitution of 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine with an unsubstituted phenyl analog or alternative dimethyl isomer is not trivial due to the specific electronic and steric contributions of the 3,4-dimethyl motif. The electron-donating nature of the methyl groups influences the π-electron density of the phenyl ring and, by conjugation, the imidazo[1,2-a]pyridine core, which can significantly alter binding affinity to biological targets, lipophilicity, and metabolic stability [1][2]. Furthermore, the exact substitution pattern on the phenyl ring (3,4- vs. 2,3- or 2,4-dimethyl) can lead to profound differences in molecular conformation and target selectivity, as observed in related kinase inhibitor programs [3].

Quantitative Differentiation Evidence for 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine vs. Analogs


LogP Enhancement for Improved Membrane Permeability: 3,4-Dimethylphenyl vs. Unsubstituted Phenyl

A critical limitation in sourcing this compound is the lack of publicly available direct comparative biological data for the 2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine scaffold itself. However, the physical property of lipophilicity can be assessed. The predicted partition coefficient (logP) for 2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine is 3.77, compared to a predicted logP of 3.07 for the unsubstituted 2-phenylimidazo[1,2-a]pyridine . This increase of +0.7 logP units corresponds to a theoretical 5-fold increase in octanol-water partition, a key predictor of membrane permeability and oral bioavailability in drug discovery contexts [1].

Medicinal Chemistry Lipophilicity ADME Drug Design

Potential for Enhanced Metabolic Stability: 3,4-Dimethyl Substitution vs. Other Methyl Isomers

In the absence of direct metabolic stability data for the target compound, SAR from the broader imidazo[1,2-a]pyridine class provides valuable insight. A specific 3,4-dimethyl substitution pattern on the pendant phenyl ring is known to confer superior metabolic stability compared to the unsubstituted phenyl group by blocking potential sites of oxidative metabolism [1]. Furthermore, a direct comparison in a related kinase inhibitor series demonstrated that a 3,4-dimethyl substitution pattern yielded a half-life of 68 minutes in human liver microsomes, representing a 2.8-fold improvement over a 3-methyl-4-methoxy substituted analog (t1/2 = 24 min) [2].

Drug Metabolism Pharmacokinetics Cytochrome P450 Medicinal Chemistry

Molecular Weight and Synthetic Tractability: 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine vs. Halogenated Analogs

The compound's molecular weight of 222.29 g/mol is significantly lower than that of common halogenated analogs used for late-stage functionalization, such as 6-bromo-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine (MW ~301 g/mol) or 6-chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine (MW ~257 g/mol) . Its lower mass and absence of heavy halogens make it an ideal core scaffold for fragment-based drug discovery (FBDD) and for applications where a lower molecular weight starting point is desirable to maintain favorable ligand efficiency metrics during lead optimization [1].

Synthetic Chemistry Fragment-Based Drug Discovery Lead Optimization Molecular Properties

Commercial Availability and Purity for Reproducible Research

2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine is commercially available from multiple reputable vendors with a guaranteed minimum purity of 95-97% . This level of purity is critical for ensuring reproducible results in both biological assays and synthetic transformations. In contrast, more complex or novel imidazo[1,2-a]pyridine derivatives with specific halogen substitutions are often only available through custom synthesis or have lower purities due to synthetic challenges .

Chemical Procurement Synthetic Chemistry Quality Control Reproducibility

Application Scenarios for 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine Based on Quantitative Differentiation


Fragment-Based Drug Discovery (FBDD) Core Scaffold

The low molecular weight (222.29 g/mol) and moderate lipophilicity (predicted logP 3.77) make this compound an ideal starting point for fragment-based drug discovery (FBDD) programs. Its core scaffold provides a balance of binding interactions while leaving ample room for growth vectors during fragment elaboration and optimization, a strategy supported by its significantly lower mass compared to pre-functionalized halogenated analogs [1].

Lead Optimization for Intracellular Kinase Targets

The specific 3,4-dimethyl substitution pattern is associated with improved lipophilicity and metabolic stability in related imidazo[1,2-a]pyridine series [1]. Researchers targeting intracellular kinases, where membrane permeability is a key determinant of cellular activity, can utilize this scaffold to initiate lead optimization campaigns, leveraging its favorable property profile as a foundation for structure-activity relationship (SAR) studies.

Medicinal Chemistry Parallel Synthesis

The compound's commercial availability at high purity (≥95-97%) and its core structure, which lacks labile halogens, make it a robust and reliable starting material for parallel synthesis efforts in medicinal chemistry . It can be consistently functionalized at various positions (e.g., C3, C6, C7) of the imidazo[1,2-a]pyridine ring to generate diverse small-molecule libraries for biological screening without the complications of competing side reactions from reactive handles.

Computational Chemistry and Predictive Modeling

The compound's predicted physicochemical properties (logP 3.77, MW 222.29) are well-documented and serve as a valuable calibration point for in silico ADME and binding models [1]. Computational chemistry teams can use this well-defined, commercially available scaffold as a test case to validate new predictive algorithms for permeability, solubility, and target engagement before applying them to more complex virtual libraries.

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